2-(5-Nitrofuran-2-yl)ethanamine

Descripción general

Descripción

2-(5-Nitrofuran-2-yl)ethanamine is an organic compound characterized by the presence of a nitrofuran moiety attached to an ethanamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The nitrofuran group is known for its antimicrobial properties, making derivatives of this compound valuable in the development of antibacterial agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitrofuran-2-yl)ethanamine typically involves the nitration of furan derivatives followed by amination. One common method includes the nitr

Actividad Biológica

2-(5-Nitrofuran-2-yl)ethanamine, a derivative of nitrofuran, has garnered interest due to its potential biological activities, particularly in antimicrobial and antituberculosis applications. This compound is part of a broader class of nitroheterocyclic compounds known for their diverse pharmacological effects. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

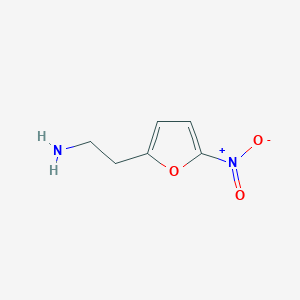

The chemical structure of this compound can be represented as follows:

This structure includes a nitrofuran moiety that is critical for its biological activity. The nitro group is known to undergo reduction in bacterial cells, leading to the generation of reactive species that can damage cellular components.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens, particularly those classified under the ESKAPE group, which includes:

- Staphylococcus aureus

- Enterococcus faecium

- Klebsiella pneumoniae

- Acinetobacter baumannii

- Pseudomonas aeruginosa

Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. Table 1 summarizes the MICs against selected ESKAPE pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecium | 32 |

| Klebsiella pneumoniae | 64 |

| Acinetobacter baumannii | 32 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to traditional antibiotics like ciprofloxacin and nitrofurantoin .

Antituberculosis Activity

In addition to its antibacterial properties, studies have shown that derivatives of nitrofuran compounds, including this compound, exhibit inhibitory effects on Mycobacterium tuberculosis. For instance, a related compound demonstrated an MIC of against M. tuberculosis H37Rv, outperforming several first-line antituberculosis drugs .

The mechanism by which nitrofuran derivatives exert their antibacterial effects typically involves the reduction of the nitro group by bacterial nitroreductases. This reduction leads to the formation of reactive intermediates that can damage DNA and other macromolecules within the bacterial cell .

Study on Antibacterial Efficacy

A recent study evaluated a series of nitrofuran derivatives, including this compound, against a panel of ESKAPE pathogens. The results indicated that compounds with structural modifications around the nitrofuran moiety showed enhanced binding affinity to target proteins such as NfsA and NfsB, which are crucial for bacterial survival. The study employed molecular docking simulations to predict binding interactions and affinities .

Study on Antituberculosis Activity

Another significant study focused on the antituberculosis potential of nitrofuran derivatives. It was found that certain derivatives not only inhibited M. tuberculosis growth but also exhibited low cytotoxicity towards mammalian cell lines, suggesting a favorable therapeutic index . The study highlighted the importance of targeting mycobacterial arylamine N-acetyltransferase (NAT) as a novel mechanism for these compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 2-(5-Nitrofuran-2-yl)ethanamine derivatives against various pathogenic bacteria, particularly those classified under the ESKAPE panel, which includes Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae, and Enterococcus faecium.

Case Study: ESKAPE Pathogens

A series of compounds derived from this compound were synthesized and evaluated for their antibacterial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than established antibiotics like ciprofloxacin and nitrofurantoin. For instance, compound 2c showed significant inhibition against S. aureus with an MIC of 0.06 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .

| Compound | Target Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| 2c | Staphylococcus aureus | 0.06 | Ciprofloxacin | 0.25 |

| 2h | Klebsiella pneumoniae | 0.12 | Nitrofurantoin | 0.5 |

| 2k | Acinetobacter baumannii | 0.25 | Meropenem | 0.5 |

2. Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. Studies have shown that certain nitrofuran derivatives can inhibit the growth of various fungal species, including Candida spp., which are known for their clinical relevance in immunocompromised patients.

Case Study: Antifungal Screening

A comprehensive screening of nitrofuran derivatives revealed potent antifungal activity against several strains of fungi. For example, a derivative exhibited an MIC of 1.95 µg/mL against Candida albicans, indicating its potential as an antifungal agent .

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Nitrofuran A | Candida albicans | 1.95 |

| Nitrofuran B | Aspergillus fumigatus | 3.50 |

Antitubercular Activity

Another critical application of this compound is in the treatment of tuberculosis (TB). The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of TB.

Case Study: Antimycobacterial Screening

In vitro studies demonstrated that certain nitrofuran derivatives displayed significant antitubercular activity with MIC values ranging from 3.9 µg/mL to 7.81 µg/mL against various strains of M. tuberculosis. The structure-activity relationship (SAR) studies indicated that the presence of the nitrofuran moiety is crucial for its antimicrobial efficacy .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 21f | Mycobacterium tuberculosis | 3.9 |

| 21a | Mycobacterium tuberculosis | 7.81 |

Molecular Docking Insights

Induced-fit docking studies revealed that certain derivatives bind effectively to nitroreductase enzymes in bacteria, which are essential for activating nitro-containing drugs . This interaction not only enhances the selectivity but also minimizes potential side effects associated with traditional antibiotics.

Propiedades

IUPAC Name |

2-(5-nitrofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMXWDQNMLQLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.